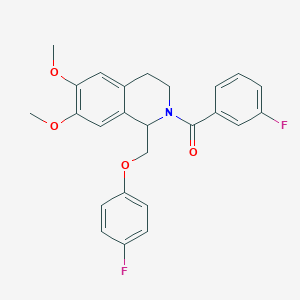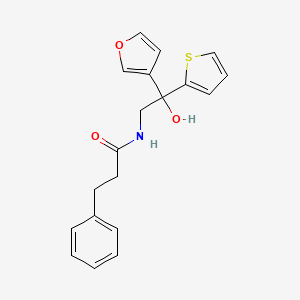
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NNA is a nitric oxide (NO) donor, which means that it releases NO when it comes into contact with biological tissues. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Mechanism of Action
The mechanism of action of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the release of NO when it comes into contact with biological tissues. NO activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates various cellular processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to release NO. This compound has been shown to induce vasodilation, which can improve blood flow and reduce blood pressure. This compound has also been shown to enhance neurotransmission by increasing the release of neurotransmitters such as dopamine and acetylcholine. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide is its high potency and selectivity as a NO donor. This compound has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of cardiovascular diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy as a therapeutic agent. Furthermore, the use of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic potential. Finally, the safety and toxicity of this compound should be thoroughly evaluated to ensure its clinical applicability.
Synthesis Methods
The synthesis of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the reaction between 1-nitroso-2-naphthol and 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. This reaction produces N-(1-nitro-2-naphthyl)-4-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is 22%.
Scientific Research Applications
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been studied extensively for its potential applications in the field of medicine. One of the main areas of research is its use as a NO donor in the treatment of cardiovascular diseases. NO is known to relax blood vessels, which can improve blood flow and reduce blood pressure. This compound has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Another area of research is the use of this compound in the treatment of cancer. NO has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7O6/c21-18(22)11-5-1-9(2-6-11)14-16-13(20(25)26)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14H/b16-13-,17-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSNHGUOUEVPP-OVIREHMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/N=NC2=CC=C(C=C2)[N+](=O)[O-])\[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

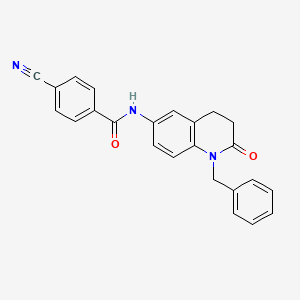
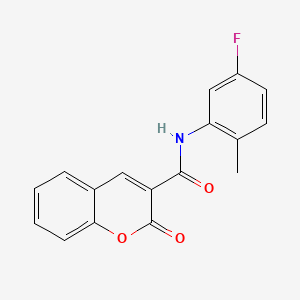
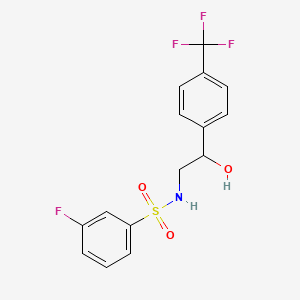
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)
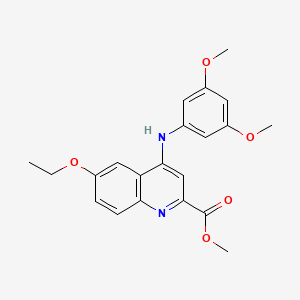
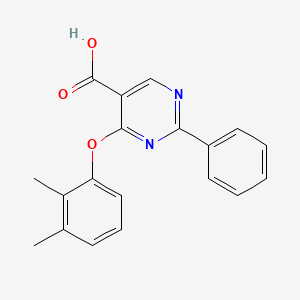
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)
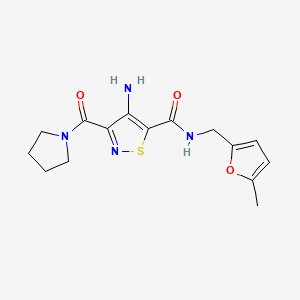
![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
